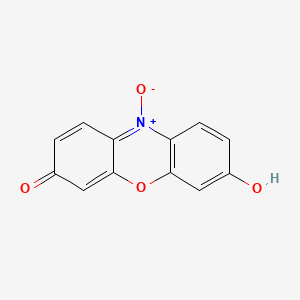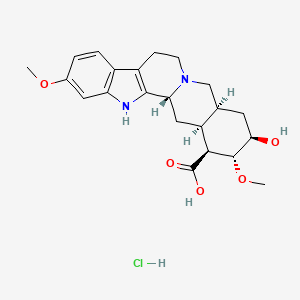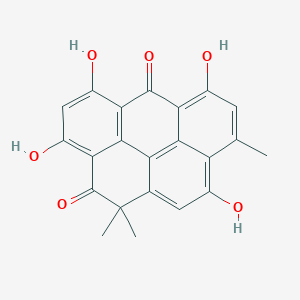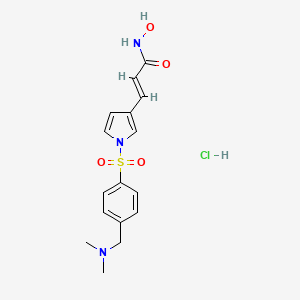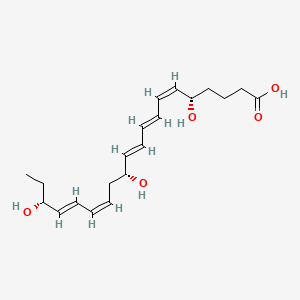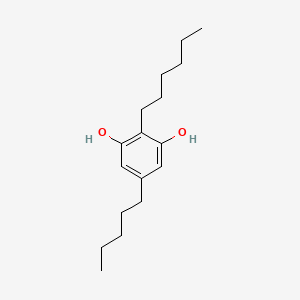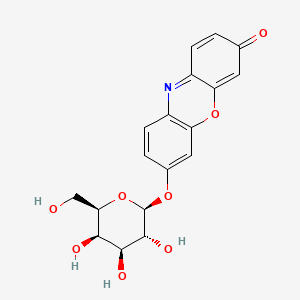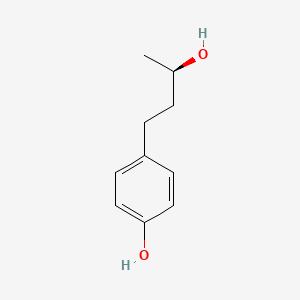
Rhododendrol
Descripción general
Descripción
Rhododendrol, also known as 4-[(3R)-3-hydroxybutyl]phenol, is an organic compound with the formula C10H14O2 . It is a naturally occurring ingredient present in many plants, such as the Rhododendron . The phenolic compound was first developed in 2010 as a tyrosinase inhibitor for skin-lightening cosmetics .
Synthesis Analysis
This compound occurs as the glucoside rhododendrin in leaves of the Rhododendron, and it naturally occurs as a phenolic compound in plants such as Acer nikoense, Betula platyphylla, and the Chinese red birch Betula Alba . The compound can be obtained from alkylation of phenols . There are several ways to synthesize this compound. First, the synthesis can be achieved in six steps from benzaldehyde . The compound can also be prepared by reducing raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) with Raney nickel in EtOH .
Physical and Chemical Properties Analysis
This compound is a white solid powder with a chemical formula of C10H14O2 and a molar mass of 166.22 g/mol . It has a density of 1.1±0.1 g/cm3, a melting point of 68-71 °C, and a boiling point of 315.4±17.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Investigación Ecológica
Rhododendron es uno de los géneros más grandes de angiospermas con importantes valores ornamentales, culturales, científicos, económicos y medicinales . Juega un papel significativo en la investigación ecológica, particularmente en el estudio de las estructuras y dinámicas de población de las comunidades vegetales . Por ejemplo, se han realizado investigaciones sobre comunidades de Rhododendron en diferentes etapas de sucesión en el noroeste de Guizhou, China .
Mejora de Rasgos
Las especies de Rhododendron se han utilizado para mejorar los rasgos debido a su alta diversidad de especies, potencial de hibridación, amplio rango de dispersión geográfica y características ornamentales . Se han descrito avances en la investigación de Rhododendron para la mejora de la calidad de la exhibición floral y la resistencia al estrés .
Hibridación y Alteración de la Ploidía
La baja barrera genética entre las especies de Rhododendron ha creado oportunidades para una hibridación extensa y una alteración de la ploidía para introducir rasgos de calidad y adaptabilidad durante el desarrollo de nuevas variedades . Esto ha alterado dinámicamente el proceso evolutivo para la diversificación de especies .
Desarrollo de Flores
Los recientes avances tecnológicos han apoyado las investigaciones sobre el mecanismo de desarrollo de flores en Rhododendron . La comprensión del mecanismo molecular de los rasgos relacionados con la calidad y la clasificación genómica en los miembros de Rhododendron es un área clave de investigación .
Tolerancia al Frío y Resistencia a Patógenos
Se han realizado investigaciones sobre los mecanismos de tolerancia al frío y resistencia a patógenos en Rhododendron . Sin embargo, la mayoría de las especies tienen una adaptabilidad limitada a la sequía, la tolerancia a la línea, la resistencia a patógenos y las condiciones de alta temperatura .
Investigación Genómica
Los datos de recursos genómicos son escasos en la mayoría de los miembros de este género . Se ha resumido la diversidad genética disponible y la información genómica sobre las especies, y las posibilidades de su aplicación en el mejoramiento molecular .
Mecanismo De Acción
Target of Action
Rhododendrol, also known as 4-[(3R)-3-hydroxybutyl]phenol, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanocytes, which are involved in melanogenesis .
Mode of Action
This compound competes with tyrosine for hydroxylation by tyrosinase, thereby interfering with melanin synthesis . It is catalyzed by tyrosinase to produce toxic metabolites, such as RD-cyclic catechol . These reactive metabolites cause melanocyte cytotoxicity via a tyrosinase-dependent mechanism .
Biochemical Pathways
The biochemical pathway of this compound involves the oxidation of the compound via tyrosinase-catalyzed reactions . The oxidation of this compound produces RD-quinone, which gives rise to secondary quinone products .
Pharmacokinetics
It has been found that this compound is reduced to its active metabolite in human liver microsomes and cytosol .
Result of Action
The action of this compound results in the suppression of melanin synthesis, leading to skin depigmentation . This effect has been utilized in skin-lightening cosmetics . It has been reported to cause a skin condition called rd-induced leukoderma .
Action Environment
The action of this compound can be influenced by various environmental factors. Furthermore, the presence of other compounds in the environment, such as those found in cosmetics, can also impact the action and efficacy of this compound .
Safety and Hazards
Rhododendrol is cytotoxic and can cause harm if swallowed or cause serious eye irritation . It has been found to cause liver damage, kidney damage, and even death in some cases . It can also interact with certain medications, leading to serious side effects . Additionally, it can cause nausea, vomiting, and diarrhea .
Direcciones Futuras
The Rhododenol Research Team (RD-Team) was formed and commissioned by Kanebo Cosmetics Inc. to conduct research in treatments of Rhododendrol-induced leukoderma (RDL), to evaluate effective treatment options from a medical standpoint, and provide information to a wide range of people . They aim to provide a wide range of information regarding the pathophysiology, mechanisms, risk evaluation, and possible mechanism-based treatments .
Análisis Bioquímico
Biochemical Properties
Rhododendrol is involved in biochemical reactions catalyzed by the enzyme tyrosinase . The oxidation of racemic RD by mushroom tyrosinase rapidly produces RD-quinone, which gives rise to secondary quinone products . Both enantiomers of RD can be oxidized by human tyrosinase .
Cellular Effects
This compound has significant effects on melanocytes, the cells responsible for skin pigmentation . Exposure to RD results in high levels of RD-pheomelanin and protein-SH adducts of RD-quinone . These changes can lead to leukoderma, a condition characterized by patches of skin losing their pigment .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to RD-quinone by tyrosinase . RD-quinone can bind with sulfhydryl proteins, leading to the inactivation of sulfhydryl enzymes and protein denaturation . This can cause endoplasmic reticulum stress and cytotoxicity .
Temporal Effects in Laboratory Settings
Over time, RD-derived melanins, an oxidation product of RD, exhibit a potent pro-oxidant activity that is enhanced by ultraviolet-A radiation . This can lead to oxidative stress, resulting from the depletion of antioxidants and the generation of reactive oxygen radicals .
Metabolic Pathways
This compound is involved in the tyrosinase-catalyzed oxidation pathway . It is converted to RD-quinone, which can further react to form secondary quinone products .
Propiedades
IUPAC Name |
4-[(3R)-3-hydroxybutyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUCGABQOMYVJW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198211 | |
| Record name | Rhododendrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-96-2 | |
| Record name | (αR)-4-Hydroxy-α-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhododendrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhododendrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 501-96-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODODENDROL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PTR2F3Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


